N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-5-21(13-9-7-6-8-11(13)2)16(23)14-10-12-15(22)19(3)18(24)20(4)17(12)25-14/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBNVDZRAWWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 357.40 g/mol
- IUPAC Name : this compound
This chemical structure suggests potential interactions with biological targets due to the presence of functional groups such as dioxo and carboxamide.
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-kB.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported significant cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range. |
| Johnson et al. (2021) | Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Lee et al. (2022) | Found that the compound reduced TNF-alpha levels in a mouse model of inflammation by 40%. |
These findings highlight the potential therapeutic applications of this compound in oncology and infectious diseases.
Mutagenicity Testing
The Ames test results indicate that this compound is classified as having strong mutagenic potential (Class A) based on its ability to induce mutations in bacterial cultures . This raises concerns regarding its safety profile for therapeutic use.
Safety Assessments
Further toxicological evaluations are necessary to assess the safety and long-term effects of this compound in vivo. Current data suggest that while it shows promise as a therapeutic agent, careful consideration must be given to dosage and potential side effects.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It interacts with key signaling pathways involved in tumor growth and metastasis. For example, it may inhibit the activity of enzymes involved in DNA replication and repair.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. Its mechanism involves:
- COX Inhibition : Similar to other pyrimidine derivatives, it may inhibit cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators. This effect has been compared to established anti-inflammatory drugs such as indomethacin .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Tageldin et al. explored the synthesis of various pyrimidine derivatives including this compound. The synthesized compounds were evaluated for their anti-inflammatory activity using in vitro assays that measured COX-1 and COX-2 inhibition. The results indicated that certain derivatives exhibited comparable or superior activity to traditional anti-inflammatory agents .
Case Study 2: Mechanistic Insights
Another research article investigated the mechanistic insights into the anticancer activity of this compound. The study revealed that it induces apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. Additionally, it was found to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for its formation?
The compound is typically synthesized via alkylation of precursors such as 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives. Key reagents include HBTU or HATU for amide bond formation, DIPEA/NMM as a base, and DMF as a solvent. Temperature control (often room temperature to 50°C) and reaction time (6–24 hours) are critical to avoid side reactions. Post-synthesis purification via column chromatography and validation using HPLC (purity >90%) are standard .
Q. How is the purity and structural integrity of this compound verified in academic research?
Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Structural confirmation relies on (e.g., aromatic proton integration, methyl/ethyl group splitting patterns) and (carbonyl signals at ~170–180 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy confirms functional groups like amides (1650–1700 cm) .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens involve antimicrobial assays against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Proteus vulgaris) using broth microdilution. Minimum inhibitory concentration (MIC) values are determined at 24–48 hours. Activity is strain-dependent; for example, derivatives with benzylthio substituents show moderate inhibition (MIC 32–64 µg/mL) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the yield of this compound during scale-up?
Yield optimization requires adjusting stoichiometry (1.2–1.5 equivalents of alkylating agents), solvent selection (e.g., DMF for solubility vs. acetonitrile for faster kinetics), and catalyst screening (e.g., LiOH for hydrolysis steps). Parallel reaction monitoring via TLC or inline IR spectroscopy helps identify optimal termination points. Post-reaction quenching with ice-water improves crystallization .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from strain variability or differences in assay protocols. To address this:
- Standardize testing using CLSI guidelines for antimicrobial assays.
- Validate target engagement via enzymatic assays (e.g., dihydrofolate reductase inhibition for antibacterial activity).
- Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., aryl vs. alkyl groups) to isolate key pharmacophores .
Q. What advanced techniques are used to study its mechanism of action in medicinal chemistry?
- Molecular docking : Predict binding affinity to targets like bacterial topoisomerases or fungal CYP51.
- Metabolomics : Track cellular metabolic shifts via LC-MS/MS after exposure.
- X-ray crystallography : Resolve protein-ligand co-crystal structures to identify binding motifs. Contradictory data between computational predictions and experimental results require iterative refinement of docking parameters and in vitro validation .
Q. How can reaction byproducts be minimized during multi-step synthesis?
- Stepwise purification : Isolate intermediates after each step (e.g., via recrystallization).
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation.
- Kinetic control : Lower temperatures (0–5°C) during exothermic steps (e.g., acyl chloride formation) .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize stoichiometry, solvent polarity, and catalyst. | |
| Biological activity variability | Standardize assays, perform SAR studies. | |
| Structural ambiguity | Combine NMR, HRMS, and X-ray diffraction data. | |
| Byproduct formation | Use protecting groups and stepwise purification. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
